N-(1-phenylethyl)-2-(2,3,5-trimethylphenoxy)acetamide
Overview
Description
N-(1-phenylethyl)-2-(2,3,5-trimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.172878976 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities
- N-(1-phenylethyl)-2-(2,3,5-trimethylphenoxy)acetamide derivatives have shown potential as anticancer, anti-inflammatory, and analgesic agents. A study by Rani et al. (2014) developed novel series of these derivatives and assessed their activities against breast cancer (MCF-7), neuroblastoma (SK-N-SH), and for anti-inflammatory and analgesic effects. Compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, in particular, exhibited significant activities in these areas (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis and Structural Studies
- A study by Nikonov et al. (2016) focused on the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide, providing insights into the structural properties and potential applications of such compounds. The research involved analyzing the structures of new compounds through various spectroscopic methods and X-ray analysis (Nikonov, Sterkhova, М. Lazarev, Albanov, & N. F. Lazareva, 2016).
Application in Drug Synthesis
- Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase to synthesize N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study highlights the role of such compounds in the synthesis of important pharmaceuticals (Magadum & Yadav, 2018).
Pharmacological Assessment
- Another study by Rani et al. (2016) synthesized novel acetamide derivatives for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The study provided pharmacological assessment and structural analysis of these compounds (Rani, Pal, Hegde, & Hashim, 2016).
Antioxidant Properties
- Dinis, Madeira, and Almeida (1994) studied the antioxidant properties of phenolic derivatives, which are structurally related to this compound. These compounds, such as acetaminophen, were found to inhibit lipid peroxidation and act as peroxyl radical scavengers (Dinis, Madeira, & Almeida, 1994).
Properties
IUPAC Name |
N-(1-phenylethyl)-2-(2,3,5-trimethylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-10-14(2)15(3)18(11-13)22-12-19(21)20-16(4)17-8-6-5-7-9-17/h5-11,16H,12H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABHDUCSIGQRCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC(C)C2=CC=CC=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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